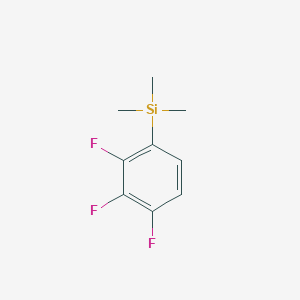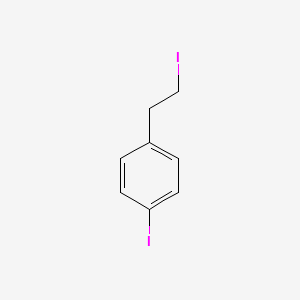
1-Iodo-4-(2-iodoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-(2-iodoethyl)benzene is a halogenated aromatic compound with the molecular formula C8H8I2 It is characterized by the presence of two iodine atoms attached to a benzene ring, one at the para position and the other on an ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(2-iodoethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 4-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the safe handling of iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-4-(2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl side chain can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution: Products include 4-(2-substituted ethyl)benzene derivatives.
Oxidation: Products include 4-(2-iodoethyl)benzoic acid or 4-(2-iodoethyl)benzaldehyde.
Reduction: Products include ethylbenzene or 4-ethylbenzene.
Aplicaciones Científicas De Investigación
1-Iodo-4-(2-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has isotopes suitable for tracing.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-iodo-4-(2-iodoethyl)benzene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The ethyl side chain provides flexibility, allowing the compound to fit into different molecular environments. The pathways involved include nucleophilic substitution and oxidative addition, which are common in halogenated aromatic compounds.
Comparación Con Compuestos Similares
1-Iodo-4-(2-iodoethyl)benzene can be compared with other halogenated aromatic compounds such as:
- 1-Bromo-4-(2-bromoethyl)benzene
- 1-Chloro-4-(2-chloroethyl)benzene
- 1-Fluoro-4-(2-fluoroethyl)benzene
Uniqueness:
- Iodine’s Size and Polarizability: Iodine is larger and more polarizable than other halogens, which affects the compound’s reactivity and interactions.
- Radiolabeling Potential: The presence of iodine allows for the use of radioactive isotopes, making it valuable in medical and biological research.
These unique properties make this compound a compound of significant interest in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H8I2 |
|---|---|
Peso molecular |
357.96 g/mol |
Nombre IUPAC |
1-iodo-4-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H8I2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 |
Clave InChI |
ZMUHBNLSFWXLCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





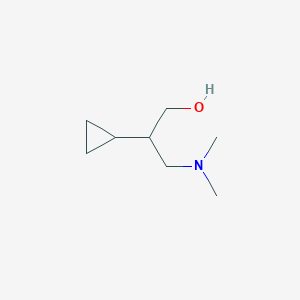
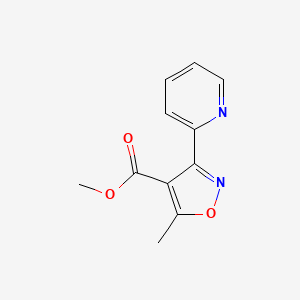
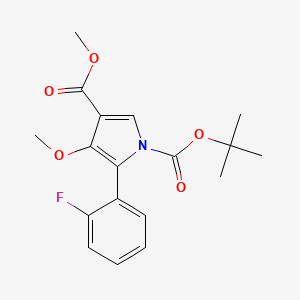
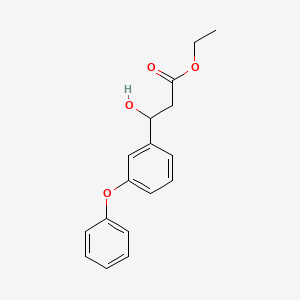
![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)

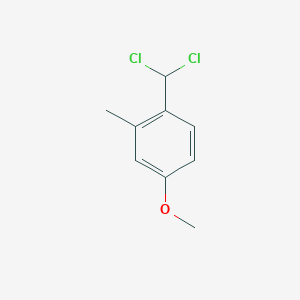
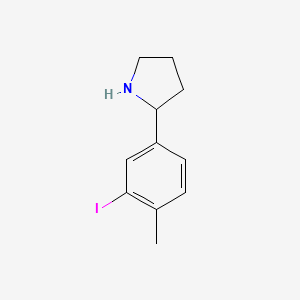
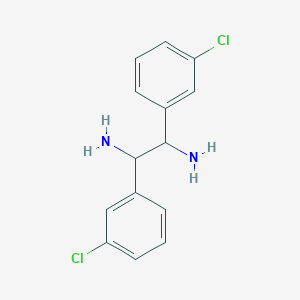
![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)
